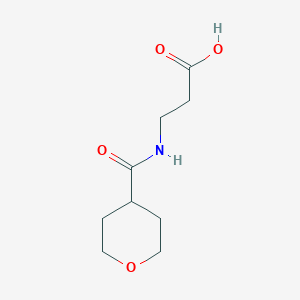

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

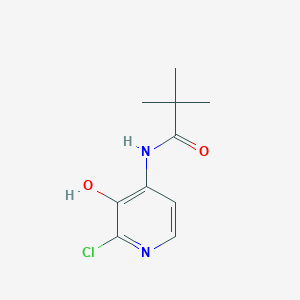

“N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine” is a compound that contains a total of 29 bonds, including 14 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .

科学的研究の応用

Synthesis and Transformation in Amino Acid Derivatives

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine has been utilized in the synthesis and transformation of various amino acid derivatives. For instance, Vranicar et al. (2003) demonstrated the transformation of 2H-Pyran-2-ones into alpha, beta-didehydro-alpha-amino acid derivatives containing a substituted pyrazolyl moiety. This process involved catalytic hydrogenation to form racemic alanine derivatives, indicating the compound's role in producing specific amino acid structures (Vranicar et al., 2003).

Heterocyclic β-Substituted Alanine Derivatives

Research by Ferreira et al. (1999) involved synthesizing heterocyclic β-substituted alanine derivatives using mild reaction conditions. This synthesis process demonstrates the compound's potential in creating complex amino acid structures with high yields, showcasing its versatility in organic chemistry (Ferreira et al., 1999).

Involvement in Flavor and Aroma Compound Formation

Nishibori and Bernhard (1993) explored the reaction of beta-alanine with sugars, which led to the formation of various heterocyclic compounds like furans, pyrans, and pyrroles. This study highlights the compound's role in generating flavor and aroma compounds in food science (Nishibori & Bernhard, 1993).

Small-Molecule Inhibitor Synthesis

Shouksmith et al. (2015) reported the synthesis of a tetrahydropyran derivative, which included N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine, to disrupt specific protein complexes in biological systems. This study suggests its potential application in the development of targeted molecular inhibitors in medicinal chemistry (Shouksmith et al., 2015).

Plant Osmoprotection

Rathinasabapathi et al. (2001) studied beta-Alanine betaine synthesis in plants, which involved the compound in a pathway contributing to plant tolerance to stress conditions like salinity and hypoxia. This research indicates its significance in plant biochemistry and potential agricultural applications (Rathinasabapathi, Fouad, & Sigua, 2001).

特性

IUPAC Name |

3-(oxane-4-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-8(12)1-4-10-9(13)7-2-5-14-6-3-7/h7H,1-6H2,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXMSUDHAETLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)